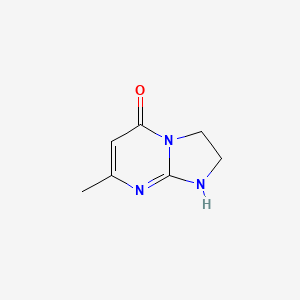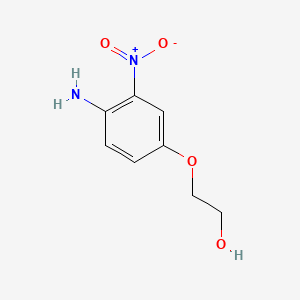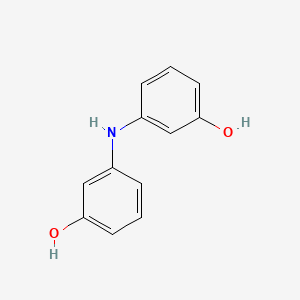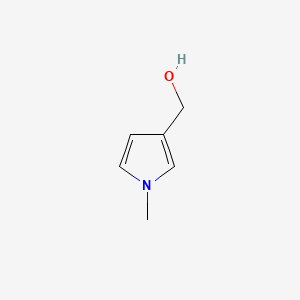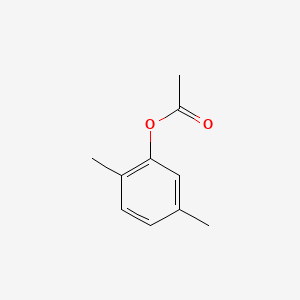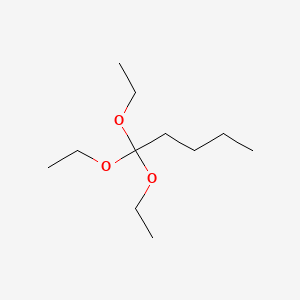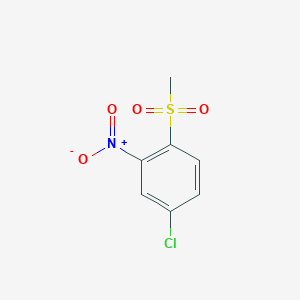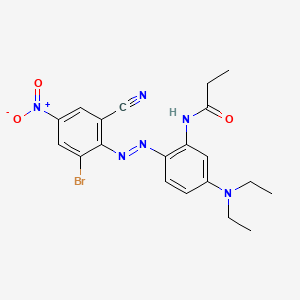
Methyl 3-amino-5-bromobenzoate
Vue d'ensemble
Description
Methyl 3-amino-5-bromobenzoate (MABB) is a novel compound that has recently been gaining attention in the scientific community. It is a derivative of benzoic acid, and has been shown to possess a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Vibrational Study and Molecular Properties
Methyl 3-amino-5-bromobenzoate (M3A5B) has been studied for its molecular structure and properties. A detailed interpretation of its Infrared and Raman spectra reveals insights into its molecular dynamics and vibrational modes. These studies are critical for understanding the electronic properties and molecular orbitals of M3A5B, which can have implications in materials science and molecular engineering (Saxena et al., 2015).
Application in Photodynamic Therapy
M3A5B derivatives have shown potential in photodynamic therapy, particularly for cancer treatment. The study of such derivatives' spectroscopic, photophysical, and photochemical properties indicates their suitability as photosensitizers in medical applications, especially in type II mechanisms for cancer treatment (Pişkin et al., 2020).
Role in Synthesis of Anti-Cancer Drugs
The compound plays a role in the synthesis of key intermediates for anti-cancer drugs, such as those inhibiting thymidylate synthase. This highlights its significance in the pharmaceutical industry and drug development processes (Cao Sheng-li, 2004).
Development of Antifungal Agents
Research has shown that derivatives of M3A5B can act as potential fungicides, particularly against Malassezia furfur, which causes skin diseases like seborrheic dermatitis. This opens avenues for developing new drug candidates for treating skin infections caused by fungi (Trifonov et al., 2020).
Nonlinear Optical Applications
M3A5B has been researched for its nonlinear optical (NLO) properties. Its crystal growth, characterization, and study of optical properties, including refractive indices and energy band gaps, make it a candidate for applications in NLO devices (Parthasarathy et al., 2013; Parthasarathy & Gopalakrishnan, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-amino-5-bromobenzoate is a chemical compound with the molecular formula C8H8BrNO2 Similar compounds have been known to inhibit fabh, an enzyme involved in the fatty acid synthesis pathway .
Mode of Action
Based on its structural similarity to other fabh inhibitors, it may bind to the active site of the enzyme, preventing it from catalyzing the condensation of malonyl-acp with an acyl-coa, a crucial step in fatty acid synthesis .
Result of Action
If it indeed inhibits fabh, it could potentially lead to a decrease in fatty acid synthesis, impacting various cellular functions such as membrane formation and energy storage .
Action Environment
Factors such as temperature, ph, and the presence of other interacting molecules can generally impact the stability and efficacy of chemical compounds .
Analyse Biochimique
Biochemical Properties
Methyl 3-amino-5-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme crucial for fatty acid biosynthesis in bacteria . Additionally, this compound can inhibit the pqs quorum sensing system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the pqs quorum sensing system in Pseudomonas aeruginosa can lead to changes in gene expression related to virulence and biofilm formation . This modulation can impact cellular metabolism and the overall behavior of bacterial cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of FabH affects fatty acid biosynthesis, which is crucial for bacterial growth and survival . Additionally, its impact on the pqs quorum sensing system involves binding to specific proteins, altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, however, it may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary, with some changes in cellular behavior observed after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting bacterial growth by targeting specific enzymes . At higher doses, it can have toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of 2-benzamidobenzoic acids highlights its involvement in fatty acid biosynthesis inhibition . Additionally, its impact on the pqs quorum sensing system affects metabolic flux and metabolite levels in bacterial cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it interacts with specific biomolecules within these compartments, modulating biochemical pathways and cellular processes.
Propriétés
IUPAC Name |
methyl 3-amino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXLJDUZJCMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596068 | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706791-83-5 | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
